

Novobiocin Sodium and Salmonella Control in Poultry: A Critical Review and Experimental Protocols

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Compound of Interest

Compound Name: *Novobiocin sodium*

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Abstract

This document provides a comprehensive overview of the use of **novobiocin sodium** in the context of Salmonella control in poultry. Based on a thorough review of the available scientific literature, the application of novobiocin in poultry feed is not recommended for the control of Salmonella. In fact, experimental evidence strongly indicates that the administration of novobiocin can increase the susceptibility of poultry to Salmonella colonization. This document details the mechanism of action of novobiocin, summarizes the critical findings from in vivo studies, and provides detailed experimental protocols for researchers investigating the interactions between novobiocin and Salmonella in poultry. The approved applications of novobiocin in poultry for conditions other than Salmonella are also briefly discussed.

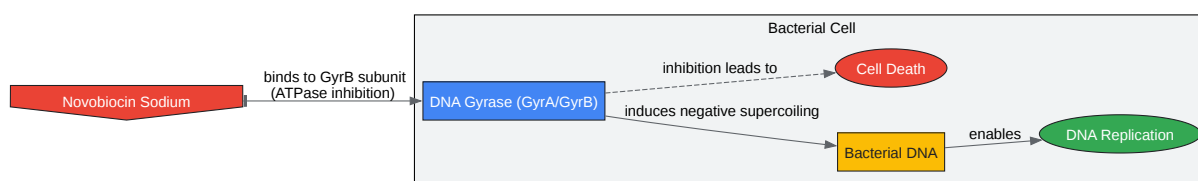
Introduction

Salmonella is a significant foodborne pathogen, with poultry being a major reservoir. Effective control of Salmonella at the pre-harvest stage is crucial for public health. Novobiocin is an aminocoumarin antibiotic with activity primarily against Gram-positive bacteria.[1] While it has been approved for specific uses in poultry feed, such as for the treatment of staphylococcal infections and fowl cholera, its efficacy against Salmonella, a Gram-negative bacterium, has been investigated with concerning results.[2][3][4] This document serves as a resource for researchers, scientists, and drug development professionals, providing critical data and

protocols related to the use of novobiocin in poultry with a focus on its interaction with *Salmonella*.

Mechanism of Action of Novobiocin

Novobiocin inhibits bacterial DNA synthesis by targeting the GyrB subunit of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, repair, and recombination.[5][6] By competitively inhibiting the ATPase activity of the GyrB subunit, novobiocin prevents the negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death at higher concentrations.[5][6] While this mechanism is potent against susceptible bacteria, many Gram-negative organisms, including *Salmonella*, exhibit natural resistance due to the limited permeability of their outer membrane.[1]



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Figure 1: Mechanism of action of Novobiocin on bacterial DNA gyrase.

In Vivo Efficacy of Novobiocin for *Salmonella* Control: A Counter-Indication

Contrary to the desired outcome of controlling *Salmonella*, studies have shown that the administration of novobiocin in poultry feed can exacerbate *Salmonella* colonization. This section summarizes the key findings from such research.

Increased Susceptibility to *Salmonella* Enteritidis

Research conducted on Leghorn hens and chicks has demonstrated a significant increase in *S. enteritidis* colonization following the administration of novobiocin.[5][7] One study reported that administering novobiocin at a dose of 385 mg/kg of feed to adult hens for 7 days prior to challenge with a novobiocin-resistant strain of *S. enteritidis* resulted in a significantly higher culture-positive rate compared to unmedicated control groups.[5] A similar study in one-day-old Leghorn chicks found that dietary administration of novobiocin at 0.385 g/kg (385 mg/kg) also led to a significant increase in the colonization rate of *S. enteritidis* in the liver, spleen, and cecal tonsils.[7]

This increased susceptibility is thought to be linked to a disruption of the normal gut microbiota. The administration of novobiocin was associated with a significant decrease in cecal volatile fatty acids, such as propionic acid, which are known to inhibit the growth of enteric pathogens. [5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: In Vivo Efficacy of Novobiocin Against *Salmonella enteritidis* in Leghorn Hens

| Parameter | Novobiocin Treatment Group | Unmedicated Control Group | Reference |
|-----------|--|---|-----------|
| Dosage | 385 mg/kg of feed | N/A | [5] |
| Duration | 7 days | N/A | [5] |
| Outcome | Significantly higher <i>S. enteritidis</i> culture-positive rate | Lower <i>S. enteritidis</i> culture-positive rate | [5] |

Table 2: In Vivo Efficacy of Novobiocin Against *Salmonella enteritidis* in Leghorn Chicks

| Parameter | Novobiocin Treatment Group | Unmedicated Control Group | Reference |
|--------------------|---|--|-----------|
| Dosage | 0.385 g/kg of feed (385 mg/kg) | N/A | [7] |
| Duration | 7 days | N/A | [7] |
| Outcome | Significant increase in positive colonization rate (liver, spleen, cecal tonsils) | Lower colonization rate | [7] |
| Associated Finding | Significant decrease in cecal volatile fatty acid concentration | Normal cecal volatile fatty acid concentration | [7] |

Table 3: Approved Use of Novobiocin in Chicken Feed (for non-Salmonella indications)

| Condition | Dosage in Feed | Duration | Limitations | Reference |
|---|-------------------------|-------------|--|-----------|
| Breast blisters (Staphylococcal) | Not less than 200 g/ton | 5 to 7 days | Not for laying chickens; 4-day withdrawal before slaughter | [3][4] |
| Staphylococcal synovitis and generalized infections | Not less than 350 g/ton | 5 to 7 days | Not for laying chickens; 4-day withdrawal before slaughter | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of novobiocin and Salmonella in poultry.

Protocol for Evaluating the Effect of Novobiocin on Salmonella Colonization in Laying Hens

This protocol is adapted from the study by Manning et al. (1992).[\[5\]](#)

Objective: To determine the effect of dietary novobiocin on the cecal colonization and organ invasion of *S. enteritidis* in adult laying hens.

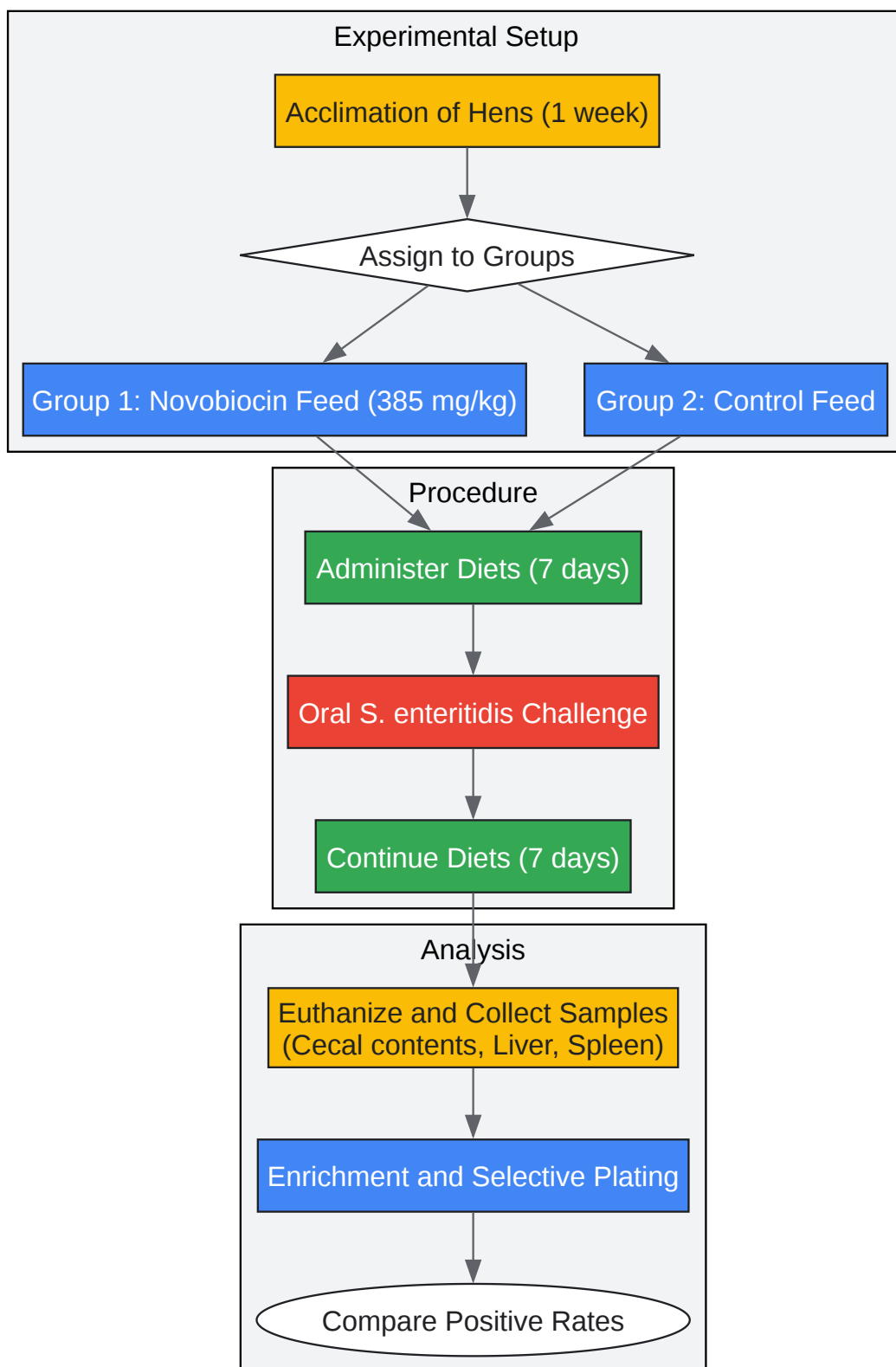
Materials:

- Adult Leghorn hens
- Standard poultry layer feed
- **Novobiocin sodium**
- Novobiocin-resistant *Salmonella enteritidis* strain
- Sterile saline
- Tryptic Soy Broth (TSB)
- Selective plating media (e.g., XLD agar) with and without novobiocin
- Stomacher and sterile bags
- Incubator

Procedure:

- **Animal Acclimation:** House hens in individual cages and provide ad libitum access to water and a standard layer ration for a one-week acclimation period.
- **Treatment Groups:**
 - **Group 1 (Novobiocin):** Provide feed containing 385 mg of novobiocin per kg of feed.
 - **Group 2 (Control):** Provide unmedicated feed.

- Treatment Period: Administer the respective diets for 7 consecutive days.
- Salmonella Challenge:
 - Prepare an inoculum of a novobiocin-resistant *S. enteritidis* strain in sterile saline to a concentration of approximately 10^8 CFU/mL.
 - On day 7 of the treatment period, orally challenge all hens with 1 mL of the *S. enteritidis* inoculum.
- Post-Challenge Period: Continue to provide the respective diets for an additional 7 days.
- Sample Collection and Analysis:
 - At the end of the post-challenge period, euthanize the hens.
 - Aseptically collect cecal contents and organs (liver, spleen).
 - Homogenize the samples in TSB and incubate for 24 hours at 37°C.
 - Streak the enriched cultures onto selective agar plates (with novobiocin to select for the challenge strain).
 - Incubate plates for 24-48 hours at 37°C and identify characteristic *Salmonella* colonies.
 - Confirm presumptive colonies using biochemical and serological tests.
- Data Analysis: Compare the percentage of *S. enteritidis*-positive hens between the novobiocin-treated and control groups using statistical methods such as the Chi-square test.



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Figure 2: Workflow for evaluating Novobiocin's effect on *Salmonella* colonization.

Protocol for Salmonella Isolation from Environmental Samples Using Novobiocin-Supplemented Media

Novobiocin is effectively used as a selective agent in bacteriological media to improve the isolation of Salmonella by inhibiting the growth of competing Gram-positive bacteria.

Objective: To isolate Salmonella from poultry environmental samples (e.g., litter, fecal swabs) using enrichment and selective plating with novobiocin.

Materials:

- Poultry environmental samples
- Buffered Peptone Water (BPW)
- Tetrathionate (TT) Broth
- Xylose Lysine Deoxycholate (XLD) agar
- **Novobiocin sodium** solution (sterile)
- Sterile collection swabs, tubes, and stomacher bags
- Incubator

Procedure:

- Pre-enrichment:
 - Collect samples using sterile swabs or by weighing a representative portion (e.g., 25g of litter).
 - Add the sample to 225 mL of BPW.
 - Incubate at 37°C for 18-24 hours.
- Selective Enrichment:

- Transfer 1 mL of the pre-enrichment culture to 10 mL of TT Broth.
- Incubate at 42°C for 24 hours.
- Selective Plating:
 - Prepare XLD agar according to the manufacturer's instructions.
 - Cool the molten agar to 45-50°C.
 - Aseptically add a sterile novobiocin solution to a final concentration of 15-20 µg/mL.
 - Pour the plates and allow them to solidify.
 - Streak a loopful of the enriched TT broth culture onto the XLD-Novobiocin plates.
- Incubation and Identification:
 - Incubate the plates at 37°C for 24 hours.
 - Examine plates for typical Salmonella colonies (pink colonies with black centers).
 - Select presumptive colonies for biochemical and serological confirmation.

Conclusion and Recommendations

The available scientific evidence does not support the use of **novobiocin sodium** in poultry feed for the control of Salmonella. In vivo studies have demonstrated that novobiocin administration can disrupt the protective gut microbiota, leading to an increased susceptibility to Salmonella colonization. Therefore, its use for this purpose is strongly discouraged.

For researchers and drug development professionals, novobiocin remains a useful tool as a selective agent in microbiological media for the isolation of Salmonella from complex samples. Future research could focus on understanding the precise mechanisms by which novobiocin alters the gut environment to favor Salmonella growth, which could provide insights into the development of alternative control strategies. However, based on current knowledge, novobiocin should not be considered a viable candidate for in-feed Salmonella control in poultry.

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